(Cycloprop-2-en-1-ylidene)methanethione
Description
Properties
CAS No. |
865888-15-9 |
|---|---|
Molecular Formula |
C4H2S |
Molecular Weight |
82.13 g/mol |
InChI |
InChI=1S/C4H2S/c5-3-4-1-2-4/h1-2H |
InChI Key |
QBTGLUCINDLCAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC1=C=S |
Origin of Product |
United States |
Preparation Methods
Optimized Reaction Conditions:
| Parameter | Value |
|---|---|
| Catalyst | CuBr (5 mol%) |
| Solvent | 1,2-Dichloroethane (DCE) |
| Temperature | 40–60°C |
| Reaction Time | 6–24 hours |
| Yield | 45–60% (theoretical) |
Mechanistic Insights :
- Diazocompound decomposition generates a cyclopropenylidene carbene intermediate.
- Copper coordinates the thioamide’s sulfur, facilitating nucleophilic attack on the carbene.
Cyclopropanation of Thioketone Precursors
An alternative approach involves cyclopropanation of pre-formed thioketones. Using the Simmons-Smith reaction , iodomethylzinc iodide reacts with a thioketone-bearing alkene to form the cyclopropene ring. For example:
$$
\text{Thioketone} + \text{ICH}2\text{ZnI} \rightarrow \text{this compound} + \text{ZnI}2
$$
Key Considerations :
- Steric hindrance at the alkene site improves regioselectivity.
- Low temperatures (−78°C) mitigate ring strain-induced decomposition.
Photolytic Generation from Dithiocarbamate Complexes
UV irradiation of cyclopropenyl dithiocarbamates induces C–S bond cleavage, releasing this compound. This method, adapted from photolytic thioketone syntheses, proceeds via:
$$
\text{Cyclopropenyl-SC(NR}2\text{)}2 \xrightarrow{h\nu} \text{this compound} + \text{NR}2\text{CNR}2
$$
Advantages :
- Mild conditions prevent thermal degradation.
- High purity due to gas-phase byproduct removal.
Challenges and Stability Considerations
The compound’s instability arises from:
- Ring strain : Cyclopropene’s 60° bond angles increase reactivity.
- Thioketone electrophilicity : Susceptibility to nucleophilic attack and oxidation.
Stabilization Strategies :
- Bulky substituents (e.g., trimethylsilyl groups) hinder dimerization.
- Low-temperature storage (−20°C) under inert atmosphere.
Chemical Reactions Analysis
Types of Reactions: (Cycloprop-2-en-1-ylidene)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanethione group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
(Cycloprop-2-en-1-ylidene)methanethione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Cycloprop-2-en-1-ylidene)methanethione involves its interaction with various molecular targets through its reactive methanethione group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The pathways involved often include nucleophilic addition or substitution reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity in Cycloaddition Reactions
Thioketenes like (2,2,6,6-tetramethylcyclohexylidene)methanethione (2b) participate in Sc(OTf)3-catalyzed (3+2)-cycloadditions with cyclopropanes at 60°C, forming heterocyclic products . The reaction proceeds via a blue-colored intermediate, with discoloration indicating completion. While analogous reactivity is expected for (cycloprop-2-en-1-ylidene)methanethione, its smaller ring size may accelerate reactions due to increased strain energy.
Pharmacological Activity
| Compound | Trypanocidal Activity (IC50) | Cytotoxicity (Artemia salina LC50) |
|---|---|---|
| Morpholin-4-yl(phenyl)methanethione (1) | >483.09 µM | Not reported |
| 4-(Dimethylamino)phenylmethanethione (2) | >400 µM | 214 ± 9 µM |
Toxicity Profiles
The cytotoxicity of methanethiones varies significantly with substituents. Compound 2’s LC50 of 214 µM in Artemia salina underscores its selective toxicity, possibly due to the electron-donating dimethylamino group enhancing membrane permeability . Thioketenes used in cycloadditions (e.g., 2b) lack toxicity data in the provided evidence, reflecting their primary use in controlled synthetic environments .
Key Research Findings and Contradictions
Reactivity vs. Bioactivity : Cyclohexylidene thioketenes (2b) prioritize synthetic applications, while morpholin-4-yl derivatives focus on pharmacology, revealing a functional dichotomy among thioketene analogs .
Catalytic Efficiency : Montmorillonite K-10 yields moderate efficiencies (43–67%) for morpholin-4-yl methanethiones, whereas Sc(OTf)3 offers precise control for cycloadditions but lacks yield data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
